N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Overview
Description
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the tert-butylphenyl group: This can be done through Friedel-Crafts alkylation or similar methods.
Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce reduced oxazole derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Materials Science: The compound’s unique structure could be useful in developing new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: The compound may find use in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide: can be compared with other oxazole derivatives, pyrrolidine-containing compounds, and tert-butylphenyl compounds.
Uniqueness
- The combination of the oxazole ring, pyrrolidine moiety, and tert-butylphenyl group in a single molecule makes this compound unique. This unique structure may confer specific properties and activities that are not observed in similar compounds.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-26(2,3)21-13-11-19(12-14-21)23(29-15-7-8-16-29)18-27-25(30)22-17-24(31-28-22)20-9-5-4-6-10-20/h4-6,9-14,17,23H,7-8,15-16,18H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQBAHRKBCLUMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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